1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine
Overview
Description
1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine is the EP4 receptor . The EP4 receptor is a protein that plays a crucial role in various physiological processes, including inflammation and pain perception. Antagonizing this receptor can help in the treatment of diseases associated with these processes .
Mode of Action
This compound acts as an antagonist of the EP4 receptor . This means it binds to the receptor and blocks its activation, preventing the downstream effects associated with the receptor’s activation .
Biochemical Pathways
prostaglandin E2 (PGE2) pathway . PGE2 is known to bind to and activate the EP4 receptor, leading to various downstream effects such as inflammation and pain. By blocking the EP4 receptor, this compound can potentially disrupt this pathway and alleviate these symptoms .
Result of Action
The antagonistic action of this compound on the EP4 receptor can lead to a reduction in inflammation and pain, making it potentially useful in the treatment of diseases such as rheumatoid arthritis, aortic aneurysm, endometriosis, ankylosing spondylitis, and inflammatory breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aza-Diels-Alder reaction, activated by a Lewis acid, can be used to synthesize 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various naphthyridine derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family, known for its diverse biological activities.
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its various biological activities.
1,6-Naphthyridine: Known for its anticancer, anti-HIV, and antimicrobial properties.
Uniqueness
1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its potential as an EP4 receptor antagonist sets it apart from other naphthyridine derivatives, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDVIJJBAQAYND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2)N)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262427 | |
Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958254-67-6 | |
Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958254-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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